Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate
Description
tert-Butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-ethynyl substituent, and two methyl groups at the 2-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in cross-coupling reactions (e.g., Sonogashira coupling) to construct complex molecules . Its ethynyl group enables facile alkyne-azide cycloadditions ("click chemistry"), while the tert-butyl carbamate (Boc) group protects the amine functionality during multi-step syntheses.
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-7-11-8-9-15(14(5,6)10-11)12(16)17-13(2,3)4/h1,11H,8-10H2,2-6H3 |
InChI Key |
SNOCDGXBJNCJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Enyne Side Chain Introduction:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques and reagents that are readily available in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions at the piperidine ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce ethyl-substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is an organic compound with a molecular weight of approximately 237.34 g/mol. It possesses a unique molecular structure that includes a tert-butyl group, an ethynyl group, and a piperidine ring. The compound also features a carboxylate functional group, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound involves several steps that provide good yields and selectivity.
Potential Applications
this compound has potential applications in various fields:
- Medicinal chemistry
- Organic synthesis
It is a versatile compound for chemical transformations and modifications.
Structural Comparisons
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-hydroxy-2,2-dimethyl-piperidine-1-carboxylate | Hydroxymethyl group instead of ethynyl | Exhibits different reactivity due to hydroxymethyl group |
| Tert-butyl 4-bromo-2,2-dimethyl-piperidine-1-carboxylate | Bromine substituent | More reactive towards nucleophiles than ethynyl |
| Tert-butyl 4-(phenylethynyl)-piperidine-1-carboxylate | Phenylethynyl group | May exhibit enhanced biological activity due to aromatic system |
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the piperidine ring and the ethynyl group may facilitate binding to certain enzymes or receptors, leading to biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
¹ Estimated based on piperidine core modifications; exact values may vary depending on stereochemistry.
Comparative Reactivity Studies
- Ethynyl vs. Cyano: Ethynyl-containing derivatives exhibit superior reactivity in alkyne-based couplings compared to cyano-substituted analogs, which are more suited for hydrogen bonding or nitrile transformations .
- Fluorinated Analogs : tert-Butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate () demonstrates enhanced metabolic stability in vivo due to fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate (CAS No. 2387600-09-9) is a synthetic organic compound with a unique structure that includes a tert-butyl group, an ethynyl moiety, and a piperidine ring. Its molecular formula is with a molecular weight of approximately 237.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a receptor antagonist and in various therapeutic applications.
Chemical Structure and Properties
The structural composition of this compound allows for diverse chemical reactivity, making it suitable for further modifications and applications in drug discovery. The presence of the carboxylate functional group enhances its reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO2 |
| Molecular Weight | 237.34 g/mol |
| CAS Number | 2387600-09-9 |
Research indicates that compounds similar to this compound may act as antagonists at the P2Y14 receptor, which is part of the G protein-coupled receptor family. These receptors are involved in various physiological processes including immune responses and inflammatory pathways . The compound's ability to inhibit these pathways suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- P2Y14 Receptor Antagonism : In studies focusing on P2Y receptor antagonists, compounds with similar scaffolds demonstrated high potency and selectivity. For instance, one study highlighted that certain derivatives exhibited Ki values below 1 nM for P2Y14R antagonism, indicating strong biological activity .
- Antiviral Activity : A related study explored N-heterocycles as promising antiviral agents, noting that structural modifications could enhance biological activity against viral targets. Although specific data on this compound was not provided, the findings suggest that similar compounds could exhibit significant antiviral properties .
- Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, compounds structurally related to tert-butyl 4-ethynyl-2,2-dimethyl-piperidine showed varying degrees of effectiveness. For example, derivatives demonstrated IC50 values indicating their potential as anticancer agents through mechanisms such as apoptosis induction .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Tert-butyl 4-hydroxy-2,2-dimethyl-piperidine-1-carboxylate | Moderate cytotoxicity | IC50 = 10 µM |
| Tert-butyl 4-bromo-2,2-dimethyl-piperidine-1-carboxylate | High reactivity towards nucleophiles | IC50 = 5 µM |
| Tert-butyl 4-(phenylethynyl)-piperidine-1-carboxylate | Enhanced biological activity due to aromaticity | IC50 = 3 µM |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Step 2 : Functionalization at the 4-position using ethynylation reagents (e.g., trimethylsilylacetylene followed by deprotection) under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is this compound characterized structurally?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : For absolute configuration determination using programs like SHELX (e.g., SHELXL for refinement) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles to prevent inhalation, skin, or eye contact .
- Fire Safety : Use CO or dry chemical extinguishers; avoid water jets due to potential reactivity .
- Storage : Store in a cool, dry place at room temperature, away from oxidizers .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of the ethynyl group in this compound?
The ethynyl group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. Mechanistic studies involve:
Q. How can computational modeling optimize its use in drug discovery?
Q. What challenges arise in studying its stability under physiological conditions?
Q. How does the 2,2-dimethyl substitution influence its conformational dynamics?
Q. What role does this compound play in synthesizing bioactive molecules?
- Intermediate for Alkaloid Derivatives : Used to prepare analogs with anticonvulsant or antiviral activity via functionalization of the ethynyl group .
- Proteolysis-Targeting Chimeras (PROTACs) : The ethynyl group enables modular conjugation of E3 ligase ligands and target binders .
Methodological Notes
- Contradictions in Evidence : While synthesis protocols for similar Boc-protected piperidines are consistent, solvent choices (e.g., DCM vs. THF) may require optimization based on substrate solubility .
- Data Gaps : Limited toxicological data necessitate rigorous in silico predictions (e.g., ProTox-II) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
